molecular formula C7H10N2O3 B13024058 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetic acid

2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetic acid

Cat. No.: B13024058
M. Wt: 170.17 g/mol
InChI Key: AJBMUFANBDAWAF-UHFFFAOYSA-N
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Description

2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetic acid is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition. The formation of 3-methyl substituted derivatives from citraconic anhydride is found to be regioselective . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetic acid has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antibacterial, antifungal, and anti-inflammatory activities. Additionally, this compound is used in the development of new drugs and as a model compound for studying imidazole-based reactions .

Mechanism of Action

The mechanism of action of 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetic acid include other imidazole derivatives such as clemizole, etonitazene, and enviroxime. These compounds share the imidazole core structure but differ in their substituents and specific properties .

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-(3-ethyl-2-oxoimidazol-1-yl)acetic acid

InChI

InChI=1S/C7H10N2O3/c1-2-8-3-4-9(7(8)12)5-6(10)11/h3-4H,2,5H2,1H3,(H,10,11)

InChI Key

AJBMUFANBDAWAF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN(C1=O)CC(=O)O

Origin of Product

United States

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